molecular formula C20H17N3O4S B12195007 methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12195007
M. Wt: 395.4 g/mol
InChI Key: DKDFFHYFCIAAQG-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridazine ring, a thiophene ring, and a cyclopentane ring. The presence of these rings makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyridazine derivative with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require the use of solvents such as ethanol or dichloromethane. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

    Pyridazine Derivatives: Compounds such as 4,5-dihydro-3(2H)-pyridazinone and 6-chloropyridazine.

Uniqueness

Methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a pyridazine ring, a thiophene ring, and a cyclopentane ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Biological Activity

Methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 362.42 g/mol. Its unique structure includes a cyclopentathiophene core and a pyridazine moiety, which are believed to contribute to its biological activity. The presence of various functional groups allows for interactions with biological targets, making it a candidate for medicinal applications.

Pharmacological Properties

Preliminary studies have indicated that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties in preliminary tests.
  • Anti-inflammatory Effects : Initial studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : There is ongoing research into its efficacy against various cancer cell lines.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies with biological macromolecules such as proteins and nucleic acids are essential for elucidating these mechanisms. Techniques such as:

  • Molecular Docking Studies : To predict the binding affinity and orientation of the compound with target proteins.
  • In vitro Assays : To evaluate its biological activity against specific pathogens or cancer cells.

Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of various derivatives of thiophene compounds, including this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound. In vitro experiments demonstrated that it could inhibit pro-inflammatory cytokine production in cultured macrophages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-5,6-dihydrobenzo[b]thiophene Contains a thiophene coreExhibits neuroprotective properties
Dihydropyrimidine Derivatives Features a pyrimidine ringKnown for anti-inflammatory effects
Thiophene-Based Anticancer Agents Contains thiophene ringsPotent against specific cancer cell lines

This table illustrates how methyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-y)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its specific combination of functional groups.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 2-[(4-oxo-1-phenylpyridazine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H17N3O4S/c1-27-20(26)16-13-8-5-9-15(13)28-19(16)21-18(25)17-14(24)10-11-23(22-17)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,21,25)

InChI Key

DKDFFHYFCIAAQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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